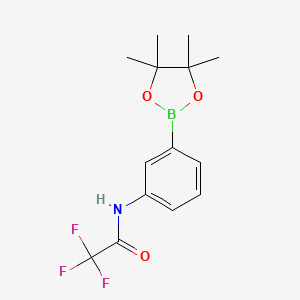

2.2.2-Trifluoro-N-(3-(4.4.5.5-tetramethyl-1-3.2-dioxaborolan-2-ylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

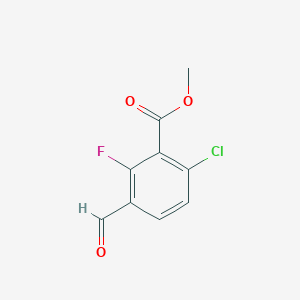

The compound appears to contain several functional groups, including a trifluoroacetamide group and a tetramethyl-1,3,2-dioxaborolane group attached to a phenyl ring. The trifluoroacetamide group consists of a carbonyl (C=O) group and an amide (NH2) group attached to a carbon that is also bonded to three fluorine atoms. The tetramethyl-1,3,2-dioxaborolane group is a type of boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoroacetamide and tetramethyl-1,3,2-dioxaborolane groups attached to the phenyl ring. These groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions. For instance, the boronic ester could undergo Suzuki-Miyaura cross-coupling reactions with suitable partners. The trifluoroacetamide group might also participate in reactions, although its reactivity would likely be influenced by the electron-withdrawing effect of the attached fluorine atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoroacetamide group might enhance the compound’s polarity and potentially its solubility in certain solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Synthesis and Dynamic Stereochemistry : Research into compounds with fluorine, such as trifluorosilylmethyl derivatives, showcases the synthesis and structural analysis of novel compounds, providing insights into their stereochemical properties and potential applications in materials science or molecular engineering (Negrebetsky et al., 2008).

Medicinal Chemistry and Imaging

- PET Imaging Markers : The development of fluorine-18 labeled compounds, such as EF3, for PET imaging to detect hypoxia, illustrates the pivotal role of fluorinated compounds in diagnostic imaging and potentially guides therapeutic interventions in hypoxic conditions (Josse et al., 2001).

Agricultural Chemistry

- Herbicidal Activity : Novel N-derivatives of phenoxyacetamide compounds have been synthesized and evaluated for their herbicidal activities, showcasing the application of fluorinated compounds in developing more effective and selective agricultural chemicals (Wu et al., 2011).

Material Science

- Polyfluorene Derivatives for Electronics : The synthesis of well-defined polyfluorene derivatives with potential applications in electronic devices highlights the importance of fluorinated compounds in the development of materials for optoelectronic applications (Ranger et al., 1997).

Organic Synthesis and Fluorination Techniques

- Fluorination Techniques : Studies on the reaction of fluorinated propenes with amines or alcohols demonstrate advanced fluorination techniques, contributing to the synthesis of complex fluorinated molecules which are valuable in various scientific applications, from pharmaceuticals to materials science (Furin et al., 2000).

Zukünftige Richtungen

The potential applications of this compound would likely depend on its reactivity and any biological activity it might possess. It could potentially be used as a building block in the synthesis of more complex molecules, particularly through cross-coupling reactions involving the boronic ester group .

Wirkmechanismus

Boronic Acids and Esters

The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Boronic acids and their esters are widely used in organic chemistry, particularly in Suzuki coupling reactions. They can form stable covalent bonds with proteins, sugars, and other biological targets, which makes them useful in drug design .

Trifluoroacetamide Group

The compound also contains a trifluoroacetamide group (2,2,2-Trifluoro-N-). Trifluoroacetamide is often used as a protecting group in organic synthesis due to its stability and ease of removal .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and the functional groups it contains. For instance, the trifluoroacetamide group might enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes . .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF3NO3/c1-12(2)13(3,4)22-15(21-12)9-6-5-7-10(8-9)19-11(20)14(16,17)18/h5-8H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUPWGORFIMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2613112.png)

![N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2613113.png)

![(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2613119.png)

![4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid](/img/structure/B2613122.png)

![2,4,6-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613125.png)

![2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2613126.png)

![(E)-4-(Dimethylamino)-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2613128.png)